molecular formula C24H26N4O5 B12168585 methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

Cat. No.: B12168585
M. Wt: 450.5 g/mol
InChI Key: IFZHXNVXYJPIMQ-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a structurally complex molecule featuring an imidazo[4,5-c]pyridine core fused with a tetrahydroquinoline-like scaffold. Key substituents include a 2,5-dimethoxyphenyl group at the 4-position of the imidazo-pyridine ring and a methyl benzoate moiety linked via a carbamoyl bridge at the 3-position of the benzoate ring. The methyl benzoate group may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties compared to ethyl ester analogs .

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 3-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C24H26N4O5/c1-14-5-6-15(23(29)33-4)11-19(14)27-24(30)28-10-9-18-21(26-13-25-18)22(28)17-12-16(31-2)7-8-20(17)32-3/h5-8,11-13,22H,9-10H2,1-4H3,(H,25,26)(H,27,30)

InChI Key

IFZHXNVXYJPIMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)OC)OC)N=CN3

Origin of Product

United States

Preparation Methods

The synthesis of methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific reaction conditions (e.g., temperature, pressure).

Scientific Research Applications

Methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on core scaffolds, substituents, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Inferred) Solubility (logP, estimated) References
Methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate Imidazo[4,5-c]pyridine 2,5-Dimethoxyphenyl, methyl benzoate Kinase inhibition (structural analogy) ~3.5 (moderate lipophilicity)
1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine Diphenylacetyl, dimethylaminobenzyl γ-turn mimetic (explicitly reported) ~4.2 (low solubility)
3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole Imidazo[4,5-b]pyridine Bromo, piperazine, methoxyethyl Kinase inhibition (explicitly reported) ~2.8 (moderate solubility)
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Benzoate ester Phenethoxy, 3-methylisoxazole Not specified (likely GPCR modulation) ~2.1 (high solubility)

Key Findings :

Core Scaffold Influence :

  • The imidazo[4,5-c ]pyridine core (target compound and analog) is distinct from imidazo[4,5-b ]pyridine derivatives (), which exhibit different ring fusion positions affecting kinase selectivity .
  • Benzoate esters (e.g., I-6473 in ) lack the imidazo-pyridine core but share ester functionalities, suggesting divergent targets (e.g., GPCRs vs. kinases) .

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound may enhance π-π stacking in kinase active sites compared to the diphenylacetyl group in ’s analog, which introduces steric bulk and reduces solubility . Methyl benzoate vs.

Biological Activity :

  • Imidazo[4,5-c]pyridine derivatives (target and ) are associated with γ-turn mimicry and kinase modulation, while imidazo[4,5-b]pyridines () are validated kinase inhibitors with bromo and piperazine groups enhancing ATP-binding pocket interactions .
  • Ethyl benzoate analogs () lack kinase-targeting motifs but may modulate membrane receptors due to phenethoxy and isoxazole groups .

Research Findings and Implications

Synthetic Feasibility :

  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling or carbamoyl bridge formation, akin to methods in (e.g., Suzuki-Miyaura coupling with boronate esters) .

Pharmacokinetic Optimization: Replacing the methyl benzoate with an ethyl group (as in ’s I-6473) could improve solubility but reduce CNS penetration . The 2,5-dimethoxyphenyl group may confer metabolic stability over non-substituted aryl analogs .

Biological Activity

Structure and Synthesis

The compound features a methyl benzoate moiety linked to an imidazo[4,5-c]pyridine derivative. The presence of the 2,5-dimethoxyphenyl group contributes to its structural complexity and potential biological interactions.

Synthesis Methods

Various synthetic routes can be employed to create this compound, often involving:

  • N-acylation reactions to introduce the carbonyl amine functionality.
  • Cyclization reactions to form the imidazo[4,5-c]pyridine structure.
  • Methylation processes to achieve the desired methyl ester form.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[4,5-c]pyridine show significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been tested for their ability to inhibit COX enzymes, which are critical in inflammatory pathways. For example, certain derivatives demonstrated IC50 values in the low micromolar range against COX-2 enzymes, indicating potential as anti-inflammatory agents .

Case Studies

  • Study on COX Inhibition : A study on related compounds showed that several exhibited potent inhibition of COX enzymes, with IC50 values ranging from 19.45 μM to 42.1 μM . These findings suggest that methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate could similarly affect COX activity.
  • Antimicrobial Testing : In vitro tests have shown that imidazo[4,5-c]pyridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . The specific activity of this compound remains to be fully characterized but may follow similar trends.

Research Findings Summary Table

Activity TypeRelated CompoundsIC50 Values (μM)Reference
COX-1 InhibitionVarious Derivatives19.45 - 42.1
COX-2 InhibitionVarious Derivatives23.8 - 31.4
AntimicrobialImidazo DerivativesNot specified

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